(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVGHJFGOJMXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features imparted by the bromine and fluorine substituents, along with the thiophene and carboxamide moieties, contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrFN2OS2. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 335.25 g/mol |
| CAS Number | 851079-93-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby affecting metabolic pathways.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Signaling Pathway Modulation : By influencing various signaling pathways, the compound can alter cell proliferation and apoptosis.
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure enhance anticancer activity:
- IC50 Values : The compound demonstrates IC50 values in the low micromolar range against multiple cancer types, indicating potent activity comparable to established chemotherapeutic agents.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties:
- In Vitro Studies : It has been tested against various bacterial strains, revealing effective inhibition at low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through SAR studies:
- Substituent Effects : The presence of electron-withdrawing groups such as bromine and fluorine enhances lipophilicity and bioavailability.
- Core Structure Importance : The benzo[d]thiazole core is crucial for maintaining biological activity; variations in this core significantly affect potency.
Study 1: Anticancer Activity
A study involving a series of thiazole derivatives found that this compound exhibited notable cytotoxicity against human glioblastoma U251 cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further development in cancer therapy.
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues in the Thiophene Carboxamide Class
(a) 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()
- Structural Differences : Replaces the benzo[d]thiazole moiety with a 4-methylpyridin-2-amine group.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, yielding derivatives with aryl boronic acids (35–84% yields).
(b) N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Structural Differences : Contains a nitro group (instead of bromine) on the thiophene and a trifluoromethyl-substituted phenyl group on the thiazole.
- Activity : Demonstrates narrow-spectrum antibacterial activity, though mechanisms are unspecified .
| Feature | Target Compound | 5-Bromo-N-(4-methylpyridin-2-yl) Analogue | Nitrothiophene Carboxamide |
|---|---|---|---|
| Core Structure | Thiophene-2-carboxamide | Thiophene-2-carboxamide | Thiophene-2-carboxamide |
| Substituent (Thiophene) | 5-Bromo | 5-Bromo | 5-Nitro |
| Heterocyclic Moiety | 4-Fluoro-3-methylbenzo[d]thiazole | 4-Methylpyridine | 3-Methoxy-4-(trifluoromethyl)phenylthiazole |
| Key Functional Groups | Imine (E-configuration) | Pyridinyl amine | Nitro, trifluoromethyl |
Benzothiazole Derivatives
(a) N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide ()
- Structural Differences : Substitutes the 4-fluoro and 3-methyl groups with 6-acetamido and 3-ethyl groups on the benzothiazole.
- Significance : The acetamido group may enhance solubility, while the ethyl group could influence steric interactions .
(b) N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline ()
- Structural Differences : Replaces the thiophene-carboxamide with an aniline group and introduces a 4-fluorophenyl substituent on the thiazole.
Thiadiazole-Based Analogues ()
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
- Thiadiazole derivatives () :
- Compounds 7b and 11 showed potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL). The thiophene-carboxamide moiety in the target compound may similarly contribute to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
